5-Cyclobutylisoxazol-4-amine hydrochloride
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Overview
Description
5-Cyclobutylisoxazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1080059-86-4 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . The IUPAC name for this compound is 5-cyclobutylisoxazol-4-amine .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as this compound, often involves the use of multi-component reactions (MCRs). These reactions are efficient as they combine several operational steps in a single pot, avoiding the isolation and purification of intermediates . A common method for isoxazole synthesis involves the L-valine promoted three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isoxazole ring with a cyclobutyl group and an amine group attached . The InChI code for this compound is 1S/C7H10N2O/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3,8H2 .Chemical Reactions Analysis
As a derivative of isoxazole, this compound can participate in various chemical reactions. The main chemical property of amines, like this compound, is their ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Scientific Research Applications
Novel Chemical Transformations
Isoxazolines and their derivatives, such as 5-cyclobutylisoxazol-4-amine hydrochloride, have been utilized in novel chemical transformations. For instance, regioisomeric 4-isoxazolines undergo 1,3-dipolar cycloaddition, leading to the formation of enaminoderivatives through a novel rearrangement process (Liguori et al., 1988). This illustrates the compound's role in facilitating unique chemical pathways, contributing to the synthesis of complex organic structures.
Synthesis of Cyclobutane-based Derivatives
Compounds similar to this compound are precursors in the synthesis of cyclobutane-based derivatives. Booth and Eastwood (1995) explored different reaction sequences to prepare protected derivatives of cyclobutylamine, showcasing the versatility of such compounds in synthesizing nucleoside analogs (Booth & Eastwood, 1995). These methodologies highlight the compound's potential in the development of pharmaceuticals and other biologically active molecules.
Advanced Material Development
Isoxazoline and isoxazol-amine derivatives contribute to the development of advanced materials. For example, novel liquid crystalline and fire retardant molecules have been synthesized using a cyclotriphosphazene core containing Schiff base and amide linking units (Jamain et al., 2020). This research points towards the utility of isoxazoline derivatives in creating materials with specific properties, such as enhanced thermal stability and fire retardancy.
Catalytic Synthesis Applications
The synthesis of 5-aminoisoxazolines showcases the use of catalytic processes to create derivatives via tandem catalytic isomerization and 1,3-dipolar cycloaddition (Bujak et al., 2010). Such catalytic methods highlight the compound's role in efficient and selective chemical synthesis, furthering the development of novel compounds with potential applications in various fields of research.
Pharmaceutical and Biological Research
The structural features of compounds like this compound lend themselves to pharmaceutical and biological research applications. The synthesis and evaluation of novel isoxazole derivatives, for example, have demonstrated significant antitumor activity, underscoring the potential of these compounds in developing new therapeutic agents (Hamama et al., 2017).
Future Directions
Isoxazole derivatives, such as 5-Cyclobutylisoxazol-4-amine hydrochloride, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic routes, exploring their biological activities, and their potential applications in medicinal chemistry .
Properties
IUPAC Name |
5-cyclobutyl-1,2-oxazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6-4-9-10-7(6)5-2-1-3-5;/h4-5H,1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXTGRNHVVRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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